![molecular formula C12H11N3OS B2748655 8-甲基-8H-噻吩[2,3-b]吲哚-2-甲酰肼 CAS No. 860649-74-7](/img/structure/B2748655.png)

8-甲基-8H-噻吩[2,3-b]吲哚-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

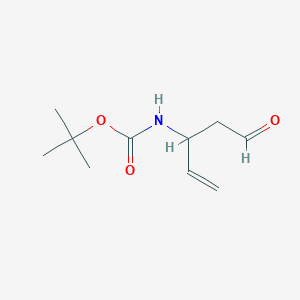

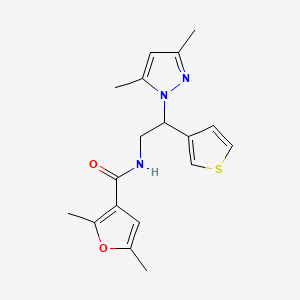

“8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is a chemical compound . It is related to other compounds such as “3-chloro-N’- {8-methyl-8H-thieno [2,3-b]indole-2-carbonyl}benzohydrazide” and "N’- {8-methyl-8H-thieno [2,3-b]indole-2-carbonyl}-2- (thiophen-2-yl)acetohydrazide" .

Molecular Structure Analysis

The molecular structure of “8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” can be inferred from its IUPAC name and related compounds . It contains a thieno[2,3-b]indole core, which is a bicyclic system consisting of a thiophene ring fused to an indole. The 8-position of the indole is methylated, and the 2-position is substituted with a carbohydrazide group .科学研究应用

Antituberculosis Activity

The thieno[2,3-b]indole moiety has garnered attention due to its antituberculosis properties. Researchers have explored derivatives of this compound as potential agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. These derivatives exhibit promising antimycobacterial activity, making them valuable candidates for drug development .

Antitumor Potential

Thieno[2,3-b]indole derivatives have also demonstrated antitumor effects. Their ability to inhibit cancer cell growth and induce apoptosis makes them intriguing for cancer therapy. Researchers continue to investigate their mechanisms of action and optimize their efficacy .

Antifungal Properties

The compound’s antifungal activity is noteworthy. It shows effectiveness against various fungal pathogens, including Candida species and Aspergillus fumigatus. These findings suggest its potential application in treating fungal infections .

Antibacterial Applications

Thieno[2,3-b]indole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Their mode of action involves disrupting bacterial membranes or inhibiting essential enzymes. These compounds could contribute to combating antibiotic-resistant strains .

Human 5-HT5A Receptor Binding Inhibition

The interaction of thieno[2,3-b]indole derivatives with the human 5-HT5A receptor has implications for neurological disorders. Researchers explore their potential as therapeutic agents for conditions like senile dementia and Parkinson’s disease .

Material Chemistry and Chemical Engineering

Beyond biological applications, thieno[2,3-b]indole derivatives find use in material chemistry and chemical engineering. Their unique electronic properties make them suitable for designing organic electronic devices, such as photovoltaic cells and photosensitizers .

Photothermal and Photodynamic Therapies

Functionalized organic dyes containing the thieno[2,3-b]indole motif serve as effective photosensitizers. They play a role in photothermal and photodynamic therapies, offering potential solutions for cancer treatment .

Organic Electronic Applications

Researchers have harnessed thieno[2,3-b]indole derivatives to design and engineer fused molecules for organic electronic applications. These compounds operate via the electron push–pull mechanism, contributing to advancements in organic semiconductors and optoelectronic devices .

作用机制

属性

IUPAC Name |

4-methylthieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-15-9-5-3-2-4-7(9)8-6-10(11(16)14-13)17-12(8)15/h2-6H,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGRWWQZRJIPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)

![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)